Isoquinoline-4-carbaldehyde
Overview
Description
Isoquinoline-4-carbaldehyde is a chemical compound that is part of the isoquinoline family, which are heterocyclic aromatic organic compounds. This compound, in particular, features a formyl group attached to the fourth position of the isoquinoline ring system. The interest in isoquinoline-4-carbaldehyde derivatives stems from their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of isoquinoline-4-carbaldehyde derivatives can be achieved through various methods. One approach involves the chemoselective oxidation of 4-methylquinolines using hypervalent iodine(III) reagents, which provides a metal-free and mild reaction condition, yielding the desired product with good functional group tolerance and high chemoselectivity . Another method includes a tandem reaction catalyzed by silver(I) and copper(I) using 2-alkynylbenzaldoximes with aldehydes or alcohols, leading to 4-carboxylated isoquinolines with the formation of C-N and C-O bonds in a one-pot procedure .
Molecular Structure Analysis
The molecular structure of isoquinoline-4-carbaldehyde derivatives can be complex, with the potential to form various coordination compounds. For instance, heteronuclear and homonuclear Ni(II) complexes have been constructed using related ligands, such as 8-hydroxyquinoline-2-carbaldehyde oxime, which can chelate multiple metal ions and exhibit different assembly behaviors in solution .
Chemical Reactions Analysis
Isoquinoline-4-carbaldehyde can undergo further chemical transformations to produce a range of compounds. For example, the synthesis of 3-amino-isoquinoline-4-carbaldehyde and its subsequent ring annulations through Friedlander synthesis can yield new tetra- and penta-cyclic systems . Additionally, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized from related aldehydes and evaluated for antineoplastic activity, demonstrating the versatility of isoquinoline aldehydes in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-4-carbaldehyde derivatives are influenced by their molecular structure and substituents. These properties are crucial for their reactivity and potential applications. For instance, the synthesis of β- and γ-carbolines from 2(or 3)-ethynylindole-3(or 2)-carbaldehydes showcases the reactivity of isoquinoline-type carbolines and their N-oxides, which are important for their pharmacological properties . Moreover, the review of 2-chloroquinoline-3-carbaldehyde and related analogs emphasizes the significance of the quinoline ring system and its derivatives in the development of new fused or binary heterocyclic systems with potential biological applications . Lastly, the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde demonstrates a practical route with high yield, suitable for industrial production, highlighting the importance of efficient synthesis methods for these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Recent research has demonstrated various synthetic routes and chemical reactions involving isoquinoline derivatives, underscoring their versatility in organic synthesis:
- Isoquinoline derivatives have been synthesized via palladium-catalyzed reactions, showcasing efficient pathways to construct complex heterocyclic structures (Cho & Patel, 2006).
- Redox-neutral annulations involving isoquinoline derivatives indicate dual C–H bond functionalization, emphasizing the role of acetic acid as a co-solvent and promoter in these transformations (Zhu & Seidel, 2017).
- Extended synthetic procedures for polycyclic azaarenes highlight the utility of isoquinoline derivatives in creating complex polycyclic structures, contributing to the field of synthetic and medicinal chemistry (Hewlins & Salter, 2007).
Catalysis and Reaction Mechanisms
Isoquinoline derivatives play a critical role in catalysis and novel reaction mechanisms:
- Silver(I)–rhodium(I) cooperative catalysis has been utilized in reactions involving isoquinoline derivatives, showcasing innovative approaches to heterocyclic chemistry (Liu et al., 2013).
- The utilization of isoquinoline derivatives in Lewis acid-catalyzed C(sp3)–C(sp3) bond-forming cyclization reactions for the synthesis of tetrahydroprotoberberine derivatives illustrates their significance in developing new synthetic methodologies (Li et al., 2017).
Advanced Materials and Nanotechnology
The application of isoquinoline derivatives extends into the field of materials science and nanotechnology:
- Novel synthetic routes for isoquinolines catalyzed by palladium highlight the potential for creating materials with specific electronic or optical properties (Cho & Patel, 2006).
Safety And Hazards
properties
IUPAC Name |
isoquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQQJLYJLDQGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446531 | |
Record name | Isoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-4-carbaldehyde | |
CAS RN |
22960-16-3 | |
Record name | Isoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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